molecular formula C19H20N2O2 B10885646 3,5-bis(3-methoxyphenyl)-1,4-dimethyl-1H-pyrazole

3,5-bis(3-methoxyphenyl)-1,4-dimethyl-1H-pyrazole

Cat. No.: B10885646
M. Wt: 308.4 g/mol
InChI Key: OJTRWVVFLOJMKD-UHFFFAOYSA-N
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Description

3,5-bis(3-methoxyphenyl)-1,4-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of two 3-methoxyphenyl groups and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-methoxyphenyl)-1,4-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with acetylacetone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-methoxyphenyl)-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

3,5-bis(3-methoxyphenyl)-1,4-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 3,5-bis(3-methoxyphenyl)-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-hydroxy-3-methoxystyryl)pyrazole
  • 3,5-bis(4-hydroxy-3-methoxystyryl)isoxazole

Uniqueness

3,5-bis(3-methoxyphenyl)-1,4-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-1,4-dimethylpyrazole

InChI

InChI=1S/C19H20N2O2/c1-13-18(14-7-5-9-16(11-14)22-3)20-21(2)19(13)15-8-6-10-17(12-15)23-4/h5-12H,1-4H3

InChI Key

OJTRWVVFLOJMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)C)C3=CC(=CC=C3)OC

Origin of Product

United States

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